4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide
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Overview
Description
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound with a molecular formula of C21H19N7O3S and a molecular weight of 449.486 This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide can be compared with other similar compounds, such as:
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-yl-benzenesulfonamide: This compound has a pyridine ring instead of a pyrimidine ring.
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide: This compound has a methyl group attached to the pyrimidine ring.
Properties
CAS No. |
29821-98-5 |
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Molecular Formula |
C20H17N7O3S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H17N7O3S/c1-14-18(19(28)27(25-14)16-6-3-2-4-7-16)24-23-15-8-10-17(11-9-15)31(29,30)26-20-21-12-5-13-22-20/h2-13,18H,1H3,(H,21,22,26) |
InChI Key |
YPORQKIALNXQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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